molecular formula C11H16O B042202 2-tert-Butyl-4-methylphenol CAS No. 2409-55-4

2-tert-Butyl-4-methylphenol

Cat. No.: B042202
CAS No.: 2409-55-4
M. Wt: 164.24 g/mol
InChI Key: IKEHOXWJQXIQAG-UHFFFAOYSA-N
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Description

2-tert-Butyl-4-methylphenol, also known as 2-tert-Butyl-p-cresol, is an organic compound with the molecular formula C11H16O. It is a derivative of phenol, characterized by the presence of a tert-butyl group and a methyl group attached to the benzene ring. This compound is widely recognized for its antioxidant properties and is used in various industrial applications.

Mechanism of Action

Target of Action

2-tert-Butyl-4-methylphenol, also known as Butylated Hydroxytoluene (BHT), is a lipophilic organic compound that is chemically a derivative of phenol . It is primarily used for its antioxidant properties . The compound’s primary targets are free radicals, which it neutralizes to prevent oxidation in various materials .

Mode of Action

The compound acts as an antioxidant by donating a hydrogen atom to free radicals . This action stabilizes the free radical and prevents it from causing oxidative damage to other molecules . It has also been shown to inhibit the expression of Cox2 and Tnfa genes upon stimulation with Lipopolysaccharide .

Biochemical Pathways

The compound’s antioxidant action affects various biochemical pathways. It inhibits lipid peroxidation, a process that can lead to cell damage . It also impacts the pathways involving Cox2 and Tnfa genes, which play roles in inflammation .

Pharmacokinetics

It is known to be lipophilic, suggesting that it may be absorbed and distributed in the body’s fatty tissues . It is also considered to have high gastrointestinal absorption and is BBB permeant .

Result of Action

The primary result of the compound’s action is the prevention of oxidative damage. By neutralizing free radicals, it helps protect cells and tissues from damage that can lead to various diseases . It should be noted that it can cause lung injury and promote tumors in mice, but this may be due to a metabolite of bht .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its antioxidant action can be more effective in environments with a high presence of free radicals . Additionally, its stability and efficacy can be affected by factors such as temperature . It is also noted that it is very toxic to aquatic life with long-lasting effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-tert-Butyl-4-methylphenol typically involves the alkylation of p-cresol with tert-butyl alcohol. This reaction is catalyzed by acids such as sulfuric acid or p-toluenesulfonic acid. An efficient and mild method for this alkylation involves the use of a deep eutectic solvent, which enhances the reaction efficiency and allows for milder reaction conditions .

Industrial Production Methods: In industrial settings, this compound is produced by reacting p-cresol with isobutylene in the presence of an acid catalyst. This method is preferred due to its high yield and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: 2-tert-Butyl-4-methylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Substitution: Reagents such as halogens and alkyl halides are used under acidic or basic conditions.

Major Products:

Comparison with Similar Compounds

Uniqueness: 2-tert-Butyl-4-methylphenol is unique due to its specific substitution pattern, which provides a balance between steric hindrance and antioxidant activity. This makes it particularly effective in applications where both properties are desired .

Properties

IUPAC Name

2-tert-butyl-4-methylphenol
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InChI

InChI=1S/C11H16O/c1-8-5-6-10(12)9(7-8)11(2,3)4/h5-7,12H,1-4H3
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InChI Key

IKEHOXWJQXIQAG-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC(=C(C=C1)O)C(C)(C)C
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Molecular Formula

C11H16O
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DSSTOX Substance ID

DTXSID2020212
Record name 4-Methyl-2-tert-butylphenol
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Molecular Weight

164.24 g/mol
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Physical Description

Liquid, Solid; [IUCLID] Orange or light brown crystalline solid; [MSDSonline]
Record name Phenol, 2-(1,1-dimethylethyl)-4-methyl-
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Boiling Point

237 °C
Record name 2-T-BUTYL-4-METHYLPHENOL
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Flash Point

105 °C
Record name 2-t-Butyl-4-methylphenol
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Solubility

Insoluble in water, soluble in oxygenated solvents.
Record name 2-T-BUTYL-4-METHYLPHENOL
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Density

0.9247 g/cc @ 75 °C
Record name 2-T-BUTYL-4-METHYLPHENOL
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Vapor Pressure

0.02 [mmHg], 0.025 mm Hg at 25 °C (extrapolated)
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CAS No.

2409-55-4, 25567-40-2
Record name 2-tert-Butyl-4-methylphenol
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Record name 4-Methyl-2-tert-butylphenol
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Record name 2-TERT-BUTYL-4-METHYLPHENOL
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Melting Point

55 °C
Record name 2-T-BUTYL-4-METHYLPHENOL
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Synthesis routes and methods

Procedure details

By operating according to Example 1, starting from 9.85 g of potassium 2-t-butyl-p-cresolate, obtained "in situ" by salification of 8 g of 2-t-butyl-p-cresol with KOH, and from 5.9 g of acetophenone (molar ratio = 1:1), 1.13 g of benzoylacetic acid were obtained.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
potassium 2-t-butyl-p-cresolate
Quantity
9.85 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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